![molecular formula C10H14N6 B2362595 3-エチル-7-ピロリジン-1-イルトリアゾロ[4,5-d]ピリミジン CAS No. 899977-98-1](/img/structure/B2362595.png)
3-エチル-7-ピロリジン-1-イルトリアゾロ[4,5-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine makes it a valuable compound in medicinal chemistry and drug discovery.
科学的研究の応用
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit anticancer properties. For instance, studies have demonstrated that specific modifications to the triazolo-pyrimidine structure enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Anti-inflammatory Effects
Compounds similar to 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anti-inflammatory activities. These compounds have shown effectiveness in reducing inflammation in animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazolo-pyrimidine derivatives against a range of bacterial strains. The presence of the pyrrolidine moiety appears to enhance this activity, making these compounds candidates for further development into antimicrobial agents .
Pesticide Development
The structural characteristics of 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be leveraged to develop new pesticides. The compound's ability to interact with biological systems suggests it could be modified to target specific pests while minimizing environmental impact .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that variations in the substituents on the pyrimidine ring significantly influence biological activity.
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against cancer cells |
Alteration of alkyl groups | Enhanced solubility and bioavailability |
Changes in nitrogen positioning | Variations in antimicrobial efficacy |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of a series of triazolo-pyrimidine derivatives on human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for drug development .
Case Study 2: Anti-inflammatory Screening
In another investigation focusing on anti-inflammatory properties, a derivative of 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine was tested in a carrageenan-induced paw edema model in rats. The compound demonstrated significant reduction in paw swelling compared to control groups, highlighting its therapeutic potential .
作用機序
Target of Action
The primary targets of 3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, which can affect various cellular processes .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cellular stress responses . The NF-kB pathway plays a key role in regulating the immune response to infection .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
準備方法
The synthesis of 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyano-3-(pyrrolidin-1-yl)acrylonitrile in the presence of a base, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including cytotoxic effects against various cancer cell lines.
The uniqueness of 3-ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
生物活性
3-Ethyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing insights into its pharmacological potential.
Chemical Structure and Properties
The compound features a unique triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. A study evaluated various compounds against the ESKAPE pathogens, a group notorious for antibiotic resistance. The findings suggested that certain triazolo-pyrimidine derivatives demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Ethyl-7-(pyrrolidin-1-yl)-... | E. faecium | 4 µg/mL |
3-Ethyl-7-(pyrrolidin-1-yl)-... | S. aureus | 8 µg/mL |
Comparison Compound (Ciprofloxacin) | Various ESKAPE Pathogens | 0.5 µg/mL |
The observed antimicrobial activity suggests that the triazolo-pyrimidine scaffold may serve as a viable template for developing new antibacterial agents.
Antimalarial Activity
In vitro studies have shown that compounds with a similar triazolo-pyrimidine structure possess antimalarial properties against Plasmodium falciparum. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition of parasite growth .
Table 2: Antimalarial Activity of Related Compounds
Compound Name | IC50 (µM) |
---|---|
3-Ethyl-N-(3-fluorobenzyl)-... | 2.24 |
2-(3-chlorobenzyl)-... | 4.98 |
3-Ethyl-7-(pyrrolidin-1-yl)-... | TBD |
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by interfering with the metabolic pathways of parasites .
Case Studies
A notable case study involved the synthesis and biological evaluation of various triazolo-pyrimidine derivatives. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .
Key Findings from Case Studies:
- Structural Modifications : Altering substituents on the pyrimidine ring significantly influenced both antimicrobial and antimalarial efficacy.
- Safety Profiles : Preliminary toxicity assessments indicated favorable safety profiles for several derivatives, warranting further clinical evaluation.
特性
IUPAC Name |
3-ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-16-10-8(13-14-16)9(11-7-12-10)15-5-3-4-6-15/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNDRXPNXRDBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCCC3)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。